molecular formula C23H21FN2O4S B11449120 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11449120
M. Wt: 440.5 g/mol
InChI Key: XGLZZKWMKKTVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the 2,4-dimethoxyphenyl group: This is achieved through a substitution reaction using suitable reagents.

    Attachment of the 4-fluorobenzyl group: This step involves a nucleophilic substitution reaction.

    Final modifications:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar compounds to 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione include other thieno[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21FN2O4S

Molecular Weight

440.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21FN2O4S/c1-13-14(2)31-22-20(13)21(27)26(18-10-9-17(29-3)11-19(18)30-4)23(28)25(22)12-15-5-7-16(24)8-6-15/h5-11H,12H2,1-4H3

InChI Key

XGLZZKWMKKTVOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=C(C=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.